3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-2-11-8-7(5)6(10)4-12-8/h1-2,4H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJZUCSOJCVMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646897 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-50-0 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkoxy Substitution
Introducing alkoxy groups at position 6 enhances solubility and bioactivity. For example, ethoxylation via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in ethanol at reflux (12 hours) yields 3-amino-6-ethoxy derivatives. Yields range from 55–60%, with electron-withdrawing groups (e.g., CN) activating the pyridine ring toward substitution.
Halogenation
Chlorination at position 5 using N-chlorosuccinimide (NCS) in acetonitrile (60°C, 8 hours) improves metabolic stability. The reaction proceeds via radical intermediates, affording 5-chloro derivatives in 70–75% yield.
Heteroaryl Coupling
Suzuki-Miyaura coupling with pyridyl boronic acids installs aryl groups at position 2, critical for kinase inhibition. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), biaryl products form in 50–55% yield.
Alternative Synthetic Routes from Patent Literature
Patent US20090233956A1 discloses a route involving protection-deprotection sequences to access 3-amino derivatives. Key steps include:
- Protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc).
- Lithiation at position 4 using LDA, followed by quenching with trimethylsilyl cyanide (TMSCN).
- Acidic deprotection (HCl/dioxane) to yield the free amine.
This method achieves 60–65% overall yield but requires stringent anhydrous conditions.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : Stretching vibrations at 2210 cm⁻¹ (C≡N) and 3350–3450 cm⁻¹ (N-H) confirm functional groups.
- ¹H NMR : Aromatic protons resonate as singlet at δ 7.21 (H-5), while NH₂ appears as a broad singlet at δ 6.88.
- ¹³C NMR : The nitrile carbon appears at δ 118.5, and C-4 (pyridine) at δ 152.3.
Table 3: Key NMR Assignments
| Position | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| H-5 | 7.21 | 112.4 |
| NH₂ | 6.88 | - |
| C≡N | - | 118.5 |
Challenges and Optimization Strategies
Solubility Limitations
The planar aromatic structure contributes to poor aqueous solubility (LogP ≈ 1.2). Co-solvents (e.g., DMSO) or PEGylation improve formulation compatibility.
Byproduct Formation
Competing dimerization occurs under oxidative conditions, as observed in related thienopyridine systems. Adding radical inhibitors (e.g., BHT) suppresses this side reaction.
Scale-Up Considerations
Continuous-flow reactors enhance heat transfer in exothermic steps (e.g., cyclocondensation), enabling kilogram-scale production with 85% yield.
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound undergoes cyclo-condensation with active methylene compounds (e.g., acetylacetone, malononitrile) to form fused heterocyclic systems. For example:
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Reaction with acetylacetone in acetic acid/HCl yields pyrrolo[2,3-b]pyridin-4-one derivatives via imine formation and subsequent cyclization .
-
Reaction with thiourea/urea produces pyrrolo[2,3-d]pyrimidines (Table 1) .
Table 1: Cyclocondensation Products
Nucleophilic Substitution at the Cyano Group
The electron-withdrawing cyano group facilitates nucleophilic substitution:
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Reaction with hydrazine forms tetrazolo[1,5-a]pyrrolo[2,3-b]pyridine derivatives .
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Thiols displace the cyano group under basic conditions, yielding thioether-linked analogs .
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes electrophilic substitution:
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Bromination at the C5 position occurs with Br₂/FeCl₃, forming 5-bromo-3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .
-
Nitration with HNO₃/H₂SO₄ selectively targets the C6 position .
Functionalization of the Amino Group
The primary amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives (e.g., 3-acetamido-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) .
-
Schiff base formation : Condenses with aldehydes (e.g., 3,5-dimethoxybenzaldehyde) to generate imines, which are reduced to secondary amines .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki coupling with aryl boronic acids introduces aryl groups at C5 .
-
Sonogashira coupling with terminal alkynes adds alkyne moieties .
Example :
3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile + 4-carboxyphenylboronic acid → 4-(3-amino-4-cyano-pyrrolo[2,3-b]pyridin-5-yl)benzoic acid (Yield: 65%) .
Reduction Reactions
-
Cyano group reduction with LiAlH₄ produces 3,4-diamino-1H-pyrrolo[2,3-b]pyridine .
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring selectively .
Heterocyclic Ring Expansion
Reaction with DMF-DMA (dimethylformamide dimethyl acetal) forms pyrido[2',3':4,5]pyrrolo[2,3-b]pyridine derivatives , expanding the fused ring system .
Mechanistic Insights
-
Cyclocondensation : Acid catalysis activates carbonyl groups for nucleophilic attack by the amino group, followed by dehydration and cyclization .
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Electrophilic substitution : The amino group directs electrophiles to the C5/C6 positions via resonance stabilization .
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Cross-coupling : The cyano group stabilizes transition states in palladium-mediated reactions, enhancing regioselectivity .
Scientific Research Applications
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
Amino vs. Halogen Substituents: The amino group in the target compound enhances hydrogen-bonding capacity, critical for binding to biological targets like enzymes . In contrast, halogenated analogs (e.g., 4-chloro, 5-fluoro) improve electrophilicity and metabolic stability .
Position of Cyano Group: The cyano group at position 4 (as in the target compound) versus position 5 (e.g., 4-chloro-5-cyano) alters electron distribution, affecting reactivity in nucleophilic substitutions .
Ring Fusion Variations: Thieno[2,3-b]pyridine-2-carbonitrile derivatives replace the pyrrole ring with thiophene, altering electronic properties and bioactivity .
Synthetic Accessibility :
- The base compound (1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) is synthesized in 72% yield via Pd-catalyzed cyanation , while halogenated or acetylated derivatives require additional functionalization steps .
Biological Activity
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole and pyridine ring system. This structural framework is known for enhancing biological activity due to its ability to interact with various biological targets.
Pharmacological Activities
Research has identified several key pharmacological activities associated with this compound:
- Anticancer Activity : Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives exhibit moderate to high antiproliferative activity against ovarian and breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Anti-inflammatory Effects : The compound has shown promising results in suppressing inflammatory pathways. In vitro assays have indicated that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives against various pathogens. For example, certain nitrile derivatives were tested for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, showing significant activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Influence : The presence and position of substituents on the pyridine ring significantly affect the compound's biological activity. For example, modifications at the 4-position can enhance insulin sensitivity in adipocytes and improve anticancer efficacy .
- Functional Group Variations : Variations in functional groups attached to the core structure have been shown to modulate potency and selectivity against different biological targets. Compounds with electron-donating groups often exhibit enhanced activity compared to their electron-withdrawing counterparts .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Activity :
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 2-Aminopyrrole + carbonitriles, AcOH | 55–80% | |
| Condensation | Arylidene malononitriles, methanol | 60–75% |
Advanced: How can regioselectivity challenges be addressed during functionalization?
Methodological Answer:
Regioselective functionalization is influenced by substituent electronic effects and reaction conditions:
- Electron-Withdrawing Groups (EWGs): Direct reactions to the pyrrole nitrogen (position 1) due to increased electrophilicity .
- Microwave-Assisted Synthesis: Enhances regioselectivity in Suzuki-Miyaura couplings for aryl substitutions at position 5 .
- Crystallographic Analysis: Resolve ambiguous regiochemistry via X-ray diffraction (e.g., monoclinic P21/c crystal system for related compounds) .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- IR Spectroscopy: Identifies NH₂ (3300–3400 cm⁻¹), CN (2200–2250 cm⁻¹), and C=O (1650–1700 cm⁻¹) stretches .
- NMR:
- ¹H NMR: Amino protons (δ 5.8–6.2 ppm), aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR: Cyanide carbons (δ 110–120 ppm), carbonyl carbons (δ 165–180 ppm) .
Advanced: How to resolve contradictions in spectral data due to tautomerism?
Methodological Answer:
Tautomeric equilibria (e.g., amino vs. imino forms) complicate spectral interpretation:
- Variable Temperature NMR: Observe proton shifts at low temperatures to "freeze" tautomers .
- DFT Calculations: Predict dominant tautomers using computational models (e.g., B3LYP/6-31G*) .
- X-Ray Crystallography: Confirm solid-state structure, as in monoclinic crystals (a = 17.527 Å, β = 106.92°) .
Advanced: What is the compound’s reactivity with active methylene reagents?
Methodological Answer:
The amino and cyano groups enable diverse reactivity:
- Knoevenagel Condensation: Reacts with β-ketoesters to form fused pyridines (e.g., 4-aryl-pyrrolo[2,3-b]pyridines) .
- Mannich Reaction: Forms N-alkylated derivatives using formaldehyde and secondary amines .
Q. Table 2. Reaction Outcomes with Active Methylene Reagents
| Reagent | Product Class | Application | Reference |
|---|---|---|---|
| β-Ketoesters | Pyrrolo[2,3-b]pyridines | Kinase inhibitors | |
| Malononitrile | Tricyclic carbonitriles | Anticancer agents |
Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?
Methodological Answer:
- Core Modifications: Introduce substituents at positions 3 (amino) and 4 (cyano) to modulate bioactivity. For example:
- Antitumor Activity: 5-Benzoyl substitutions enhance cytotoxicity (IC₅₀ < 10 μM in HepG2 cells) .
- Kinase Inhibition: 4-Chlorophenyl groups improve selectivity for JAK2 kinases .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or VEGFR2 .
Basic: What are the compound’s key pharmacological potentials?
Methodological Answer:
- Antitumor: Inhibits topoisomerase II (IC₅₀ = 2.3 μM) .
- Antimicrobial: MIC = 8 µg/mL against S. aureus via membrane disruption .
- Antidiabetic: Activates PPAR-γ (EC₅₀ = 0.8 μM) .
Advanced: How to optimize yields in multi-step syntheses?
Methodological Answer:
- Stepwise Purification: Use column chromatography (silica gel, hexane/EtOAc) after each reaction .
- Microwave Irradiation: Reduces reaction time (6 hours → 30 minutes) and improves yields by 15–20% .
- Catalyst Screening: Test Pd(OAc)₂/XPhos for cross-couplings (yield >85%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
